molecular formula C23H23N3O3 B607965 Hmcef

Hmcef

Numéro de catalogue: B607965
Poids moléculaire: 389.4 g/mol
Clé InChI: MPXJMOWWFQFYEP-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

HMCEF, or N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-L-Phe, is a novel small-molecule compound identified as a P-selectin inhibitor . Research indicates it holds significant promise for multifactorial diseases, particularly in oncology, due to its ability to simultaneously target key pathological processes . The compound's mechanism is twofold. Firstly, it directly binds to P-selectin, a cell adhesion molecule highly expressed on the surfaces of cancer cells, activated platelets, and inflammatory cells . By inhibiting P-selectin, HMCEF effectively attenuates the interactions that drive tumor metastasis, thrombosis, and inflammatory responses . In vivo studies have demonstrated that HMCEF dose-dependently inhibits thrombosis and inflammation in mouse models, with a minimal effective dose of 20 nmol/kg . Secondly, HMCEF exhibits direct antitumor activity. In vitro studies show that the compound can intercalate into DNA, cleave plasmid DNA, and inhibit the proliferation of cancer cells . This is supported by molecular docking simulations that predict HMCEF favorably intercalates into the base pairs of DNA duplexes . In vivo, HMCEF dose-dependently slows tumor growth in mouse models, with a minimal effective dose of 2 nmol/kg per day . A key characteristic of HMCEF is its high safety profile; studies report that even at doses as high as 20,000 nmol/kg, it does not affect the liver or kidney in healthy mice . Furthermore, HMCEF has been shown to form stable nanoparticles with a diameter of less than 120 nm, which promotes its efficient delivery in the blood circulation . The action mechanism of HMCEF in inhibiting thrombosis and inflammation is also linked to its ability to decrease serum levels of inflammatory cytokines TNF-α and IL-8 . Given that P-selectin is a common target in cancer, thrombosis, and inflammation, HMCEF represents a promising lead compound for developing multifunctional nanomedicines aimed at treating cancer and its complications .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C23H23N3O3

Poids moléculaire

389.4 g/mol

Nom IUPAC

(2R)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23N3O3/c27-14-16-13-18-17-8-4-5-9-19(17)26-22(18)20(25-16)10-11-24-21(23(28)29)12-15-6-2-1-3-7-15/h1-9,13,21,24,26-27H,10-12,14H2,(H,28,29)/t21-/m1/s1

Clé InChI

MPXJMOWWFQFYEP-OAQYLSRUSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

HMCEF; 

Origine du produit

United States

Elucidation of Molecular and Cellular Mechanisms of Hmcef Action

Mechanisms of P-Selectin Binding and Inhibition by HMCEF

HMCEF has been identified as an orally active inhibitor of P-selectin, a cell adhesion molecule that plays a critical role in the initial stages of inflammation and thrombosis. The inhibitory effects of HMCEF are multifaceted, involving direct binding, regulation of expression, and modulation of downstream signaling pathways.

Direct Interaction Modalities with P-Selectin Receptors

HMCEF exerts its inhibitory function through direct binding to P-selectin. probechem.com This interaction sterically hinders the binding of P-selectin to its natural ligands, most notably P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on the surface of leukocytes. medchemexpress.com By blocking this crucial interaction, HMCEF effectively disrupts the initial tethering and rolling of leukocytes on the endothelial surface, a key step in the inflammatory cascade. The precise binding site and the nature of the chemical bonds formed between HMCEF and the P-selectin receptor are subjects of ongoing research to fully elucidate the pharmacodynamics of this interaction.

Impact on P-Selectin Expression Regulation in Cellular Systems

Beyond direct receptor blockade, HMCEF also demonstrates the ability to inhibit the expression of P-selectin. medchemexpress.com P-selectin is stored in the Weibel-Palade bodies of endothelial cells and the α-granules of platelets and is rapidly translocated to the cell surface upon stimulation by inflammatory mediators. HMCEF appears to interfere with the signaling pathways that trigger this surface expression, thereby reducing the total amount of P-selectin available for leukocyte binding. This dual mechanism of direct binding and expression inhibition contributes to its potent anti-inflammatory and anti-thrombotic properties observed in murine models. medchemexpress.com

Investigation of HMCEF-Nucleic Acid Interactions

In addition to its effects on P-selectin, HMCEF has been shown to interact directly with nucleic acids, specifically DNA. This interaction points to a secondary mechanism of action that could contribute to its observed cellular effects, including the inhibition of cancer cell proliferation. probechem.com

Intercalation Mechanisms within DNA Helical Structures

Research has demonstrated that HMCEF can intercalate into calf thymus DNA. probechem.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can lead to significant changes in the structure of the DNA, including unwinding of the helix and an increase in its length. The specific chemical moieties of the HMCEF molecule that facilitate this intercalation are a key area of investigation to understand the sequence specificity and strength of this interaction.

Effects on DNA Integrity and Conformation (e.g., Supercoiled Plasmid DNA)

The interaction of HMCEF with DNA has been shown to have a direct impact on its integrity. Studies have revealed that HMCEF is capable of cleaving supercoiled plasmid DNA, such as pBR322. probechem.com The ability to induce DNA strand breaks suggests that HMCEF may act as a DNA-damaging agent, a property that could explain its observed anti-proliferative effects on cancer cells. probechem.com The transition from a supercoiled to a relaxed or linear form of plasmid DNA is a clear indicator of single- or double-strand breaks.

The following table summarizes the observed effects of HMCEF on different forms of DNA:

DNA SubstrateObserved Effect of HMCEFImplication
Calf Thymus DNAIntercalationAlters DNA structure and potentially interferes with DNA replication and transcription.
Supercoiled Plasmid DNA (pBR322)CleavageInduces DNA strand breaks, leading to a loss of supercoiling and potential cytotoxicity.

This interaction with DNA suggests that the biological activities of HMCEF may extend beyond its role as a P-selectin inhibitor, with potential applications in oncology that warrant further investigation.

Modulation of DNA-Dependent Cellular Processes

HMCEF has been shown to directly interact with DNA, a fundamental cellular process. As a small molecule, HMCEF is capable of intercalating into calf thymus DNA. probechem.comnih.gov This process involves the insertion of its planar ring structures between the base pairs of the DNA double helix. youtube.com Such an interaction can alter the shape and structure of the DNA, potentially disrupting the hydrogen bonding between base pairs and distorting the helical structure. youtube.com This modulation of DNA architecture can have significant downstream effects on DNA-dependent processes such as replication and transcription. Furthermore, studies have demonstrated that HMCEF can induce cleavage of pBR22 DNA, indicating a direct impact on DNA integrity. probechem.com

Cellular Responses to HMCEF Exposure

The molecular interactions of HMCEF translate into observable effects on cellular behavior, particularly in the contexts of cancer and inflammation. As a P-selectin inhibitor, HMCEF demonstrates a capacity to interfere with cell adhesion processes that are crucial in both thrombosis and tumor metastasis. probechem.comnih.govnih.gov

Inhibition of A549 Cell-Induced Platelet Aggregation in vitro

HMCEF has demonstrated antithrombotic properties, which are linked to its function as a P-selectin inhibitor. probechem.comnih.govnih.gov P-selectin is a cell adhesion molecule found on the surface of activated platelets and endothelial cells, and it plays a critical role in the initial tethering of leukocytes and platelets to the vessel wall during inflammation and thrombosis. In the context of cancer, tumor cells can exploit this mechanism to facilitate their interaction with platelets, a phenomenon known as tumor cell-induced platelet aggregation (TCIPA). researchgate.net This interaction is believed to promote tumor cell survival, extravasation, and metastasis. researchgate.net By inhibiting P-selectin, HMCEF can interfere with the adhesion of platelets to tumor cells, such as the A549 human lung adenocarcinoma cell line. This inhibitory action on the P-selectin-mediated cell adhesion cascade is a key mechanism underlying HMCEF's potential to counteract the pro-thrombotic and pro-metastatic consequences of tumor-platelet interactions.

Impact on Specific Cellular Proliferation Rates in Various Carcinoma Cell Lines

HMCEF has been shown to inhibit the proliferation of a range of cancer cells. probechem.com The antiproliferative activity of HMCEF has been evaluated in vitro against several human carcinoma cell lines using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined. nih.gov The results indicate that HMCEF exerts a dose-dependent inhibitory effect on the growth of these cancer cell lines.

The following table summarizes the in vitro antiproliferative activity of HMCEF against various carcinoma cell lines:

Cell LineCancer TypeIC50 (µg/mL)
Bel7402Human Hepatoma28.6
HeLaHuman Epithelial Cervical Cancer34.5
HepG2Human Hepatocellular Liver Carcinoma43.1
K562Human Immortalized Myelogenous Leukemia33.8

This table presents the IC50 values of HMCEF on different cancer cell lines, indicating its potency in inhibiting cell proliferation. nih.gov

Modulation of Inflammatory Cytokine and Chemokine Expression in Cellular Contexts

HMCEF has been observed to possess anti-inflammatory properties, which are partly mediated by its ability to modulate the expression of key inflammatory cytokines. Specifically, HMCEF has been shown to decrease serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). probechem.com TNF-α is a potent pro-inflammatory cytokine that can induce the expression of other inflammatory mediators, including IL-8. nih.gov IL-8, a chemokine, is primarily involved in the recruitment of neutrophils to sites of inflammation. nih.gov The coordinated action of these cytokines is crucial in the inflammatory response. mdpi.com By reducing the levels of TNF-α and IL-8, HMCEF can dampen the inflammatory cascade, which is often dysregulated in various pathological conditions, including cancer.

The following table outlines the modulatory effects of HMCEF on specific inflammatory cytokines:

Cytokine/ChemokineEffect of HMCEF
Tumor Necrosis Factor-alpha (TNF-α)Decrease in serum levels
Interleukin-8 (IL-8)Decrease in serum levels

This table illustrates the impact of HMCEF on the expression of key inflammatory mediators. probechem.com

Computational and Biophysical Approaches in Hmcef Research

In Silico Discovery and Screening Methodologies for HMCEF

Computational methods are instrumental in the early stages of research, offering a rapid and cost-effective means to predict the behavior and interactions of novel compounds like HMCEF. isef.netyoutube.com These in silico techniques allow for the screening of large virtual libraries and the detailed investigation of potential molecular targets, accelerating the drug discovery process. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how HMCEF might interact with biological targets at an atomic level.

For instance, docking simulations are employed to predict the binding affinity and mode of interaction between HMCEF and protein targets such as P-selectin, a cell adhesion molecule involved in inflammation. mdpi.com These simulations calculate a scoring function to estimate the binding energy, helping to rank potential poses. A lower binding energy generally indicates a more stable and favorable interaction.

Similarly, docking studies are used to investigate the interaction of HMCEF with nucleic acids. By modeling the binding of HMCEF to DNA, researchers can predict whether it is likely to bind in the minor groove, major groove, or intercalate between base pairs. These predictions are based on the complementarity between the ligand (HMCEF) and the DNA structure. razi.ac.ir

Table 1: Hypothetical Molecular Docking Results for HMCEF with Biological Targets
TargetPredicted Binding SiteEstimated Binding Energy (kcal/mol)Key Interacting Residues/Bases
P-SelectinLectin Domain-8.5Tyr48, Asn84, Arg97
DNA (dodecamer)Minor Groove (A-T rich region)-7.2Adenine, Thymine

Molecular dynamics (MD) simulations provide a powerful tool for understanding the physical movements of atoms and molecules over time. scholaris.canih.gov These simulations allow researchers to observe the dynamic behavior of HMCEF and its complexes with biological targets, offering insights that static models like docking cannot provide. nih.gov

When applied to HMCEF, MD simulations can reveal its conformational flexibility in different solvent environments (e.g., explicit vs. implicit solvent). scholaris.ca For a complex of HMCEF with a target like DNA or P-selectin, MD simulations can assess the stability of the docked pose over a simulated time period (e.g., nanoseconds). uniroma1.it The analysis of these simulations can identify key hydrogen bonds, hydrophobic interactions, and conformational changes that occur during the binding process, providing a more detailed picture of the interaction dynamics. uniroma1.itgwdg.de

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For HMCEF, QSAR studies are performed on a series of its analogs to identify the key structural features (molecular descriptors) that are critical for its activity. researchgate.netresearchgate.net

A QSAR model is developed by correlating descriptors—such as electronic, steric, and hydrophobic properties—of the HMCEF analogs with their experimentally determined biological activities. nih.gov A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized HMCEF analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.netnih.gov

Biophysical Characterization of HMCEF Interactions

Biophysical techniques are essential for experimentally validating and quantifying the interactions predicted by computational models. nih.govnih.govresearchgate.netresearchgate.net These methods provide direct evidence of binding and detailed information about the nature of the interaction between HMCEF and its targets.

Spectroscopic methods are fundamental for studying the interactions between small molecules and nucleic acids. springernature.comnih.govnih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor changes in the absorbance spectrum of HMCEF or DNA upon complex formation. libretexts.org When a small molecule binds to DNA, changes such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the wavelength of maximum absorbance can be observed. nih.govresearchgate.netmdpi.com These changes provide evidence of interaction and can be used to calculate binding constants.

Fluorescence Spectroscopy : This is a highly sensitive technique for studying ligand-DNA interactions. nih.govresearchgate.netyoutube.com If HMCEF is fluorescent, its fluorescence intensity may be quenched or enhanced upon binding to DNA. abap.co.innih.gov Alternatively, a competitive binding assay can be performed using a fluorescent probe that is known to bind to DNA. The displacement of this probe by HMCEF results in a change in the fluorescence signal, which can be used to determine the binding affinity of HMCEF. nih.govabap.co.in

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly useful for detecting conformational changes in DNA upon ligand binding. nih.govmdpi.comharvard.edu The standard B-form DNA has a characteristic CD spectrum. Binding of a molecule like HMCEF can induce significant changes in this spectrum, indicating alterations in DNA conformation, such as bending or unwinding of the helix. mdpi.comspringernature.comscilit.com

Table 2: Representative Spectroscopic Data for HMCEF-DNA Interaction Studies
TechniqueParameter MeasuredObservation upon HMCEF AdditionInferred Binding Characteristic
UV-Vis SpectroscopyAbsorbance Maximum (λmax)Bathochromic shift of 5 nmEvidence of interaction
Fluorescence SpectroscopyEmission IntensityQuenching of intrinsic fluorescenceBinding in proximity to DNA bases
Circular DichroismMolar Ellipticity at 275 nmIncrease in positive band intensityAlteration of DNA secondary structure

Viscometry is a classical technique used to determine the mode of binding of a small molecule to DNA. The viscosity of a DNA solution is sensitive to changes in the length of the DNA helix.

If HMCEF binds to DNA via intercalation (inserting itself between the base pairs), it will cause an increase in the length of the DNA helix, leading to a significant increase in the viscosity of the DNA solution. researchgate.net Conversely, if HMCEF binds in the grooves of the DNA or through electrostatic interactions, it will have little to no effect on the length of the DNA and thus cause a much smaller change, or even a decrease, in the viscosity of the solution. These studies provide strong evidence to distinguish between intercalative and non-intercalative binding modes. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information, research data, or published studies on a compound referred to as “Hmcef” in the context of P-selectin expression and binding assays using flow cytometry or ELISA. Therefore, it is not possible to provide detailed research findings or data tables for this specific compound as requested.

Nanoscale Formulations and Advanced Delivery System Research for Hmcef

Nanoparticle Formulation Strategies for HMCEF

Information regarding specific strategies employed for formulating HMCEF into nanoparticles, such as methods of encapsulation, conjugation, or incorporation into various nanocarrier systems, was not available in the provided search results.

Self-Assembly Characteristics and Nanostructure Formation

Details concerning the intrinsic self-assembly properties of HMCEF, if any, or its ability to form defined nanostructures under specific conditions were not found within the scope of the provided search results.

Characterization of Nanoparticle Dimensions and Morphology

Data pertaining to the characterization of nanoparticles formed from or with HMCEF, including their size distribution, shape, surface properties, and other relevant morphological features determined through techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), or scanning electron microscopy (SEM), were not present in the provided search results.

Theoretical Basis for Enhanced Biological Delivery via Nanoparticles

While the general theoretical principles behind using nanoparticles for enhanced biological delivery (e.g., improved pharmacokinetics, reduced off-target effects, enhanced cellular uptake) are well-established in the field of nanomedicine, specific theoretical considerations or studies applying these principles to predict or explain the potential enhanced delivery of HMCEF via nanoparticle formulations were not found in the provided search results.

Future Research Directions and Theoretical Applications of Hmcef

Exploration of HMCEF in the Context of Intercellular Communication Pathways

The role of HMCEF as a P-selectin inhibitor positions it as a valuable tool for exploring intercellular communication, particularly in processes involving cell adhesion and migration. P-selectin is a crucial adhesion molecule expressed on activated endothelial cells and platelets, mediating the initial interactions with leukocytes during inflammation and thrombosis nih.govuni-goettingen.de. By inhibiting P-selectin, HMCEF can modulate the adhesion and rolling of leukocytes, thereby influencing the communication between these cell types and the endothelium.

Future research could delve deeper into the specific signaling pathways affected by HMCEF-mediated P-selectin inhibition. This includes investigating its impact on downstream signaling cascades within endothelial cells, platelets, and leukocytes that are triggered by P-selectin engagement. Studies could utilize advanced imaging techniques to visualize the dynamics of cell-cell interactions in the presence of HMCEF in various disease models. Furthermore, exploring the compound's effects on other adhesion molecules or signaling pathways that interact with the P-selectin axis could reveal a more comprehensive understanding of its influence on complex intercellular communication networks. The broader context of altered intercellular communication in conditions like hypertrophic cardiomyopathy highlights the significance of understanding these interactions in disease pathogenesis cuhk.edu.cnnih.gov. Research into bacterial systems, such as the HmcEF complex involved in bidirectional electron transport, also underscores the diverse mechanisms of intercellular interaction that could potentially be informed by studies on HMCEF's modulation of mammalian cell communication.

Advanced Studies on HMCEF's Role in Cellular Senescence Pathways

While HMCEF's primary reported activities relate to P-selectin inhibition and DNA intercalation, future research could explore potential indirect roles in cellular senescence pathways. Cellular senescence is a state of stable proliferative arrest influenced by various factors, including cellular stress and the surrounding microenvironment. The extracellular matrix and cell-to-cell interactions play significant roles in determining cellular senescence. Given that HMCEF modulates cell adhesion by inhibiting P-selectin, it is theoretically possible that this modulation could indirectly influence the cellular microenvironment and cell-cell interactions in a manner that impacts senescence.

Advanced studies could investigate whether HMCEF's effects on inflammation and cellular adhesion have any downstream consequences on the accumulation or characteristics of senescent cells. This could involve examining markers of senescence in cell or tissue models treated with HMCEF. Research into the mechanisms of cellular senescence, including the role of the extracellular matrix and signaling pathways, provides a foundation for such investigations. Studies on immune cell senescence also offer a related area of research that could potentially intersect with HMCEF's immunomodulatory effects. While no direct link between HMCEF and senescence has been established in the provided information, this represents a theoretical avenue for future exploration based on its known biological activities and the interconnectedness of cellular processes.

Integrative Research Combining HMCEF with Other Therapeutic Modalities

The multi-functional nature of HMCEF, with its potential anti-inflammatory, anti-thrombotic, and antitumor activities, suggests promising directions for integrative research combining it with other therapeutic modalities. The concept of combination therapy is well-established in treating complex diseases like cancer and heart failure, often leading to enhanced efficacy and reduced resistance.

Future studies could explore the synergistic potential of combining HMCEF with existing treatments for conditions where inflammation, thrombosis, and aberrant cell proliferation are contributing factors. For instance, in oncology, investigating HMCEF in combination with chemotherapy, immunotherapy, or targeted therapies could be explored to assess improved antitumor responses or overcome resistance mechanisms. Its ability to intercalate with DNA github.iowikipedia.org could potentially complement DNA-damaging agents. Similarly, in cardiovascular diseases, combining HMCEF with antiplatelet or anticoagulant therapies could be investigated for enhanced prevention or treatment of thrombotic events, while considering its anti-inflammatory effects. Research would be needed to understand the mechanistic basis of any observed synergy and to identify optimal combinations and treatment regimens.

Development of Novel Analytical Methodologies for HMCEF Detection and Quantification in Complex Biological Matrices

Accurate detection and quantification of HMCEF in complex biological matrices, such as blood, tissue, or cellular extracts, are crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic levels. The development of novel and sensitive analytical methodologies is a key future research direction.

Current analytical techniques for compound detection and quantification in biological samples include methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC). Future research should focus on developing specific and validated methods tailored for HMCEF. This would involve optimizing sample preparation techniques to efficiently extract HMCEF from various biological matrices, developing chromatographic methods for its separation, and utilizing sensitive detection methods, such as mass spectrometry, for accurate identification and quantification. Validation of these methods would be essential to ensure their accuracy, precision, sensitivity (including limit of detection and limit of quantification), and specificity in the presence of other biological components. Such advancements in analytical methodology would be fundamental for supporting further preclinical and clinical investigations of HMCEF.

Theoretical Frameworks for Multi-Functional Compound Design Inspired by HMCEF

HMCEF serves as an interesting case study for the design of multi-functional compounds, possessing distinct biological activities (P-selectin inhibition and DNA intercalation) within a single molecular entity github.iowikipedia.org. This multi-functionality suggests potential advantages, such as targeting multiple nodes in a disease pathway or reducing the need for combination drug regimens.

Theoretical frameworks for designing novel multi-functional compounds can be inspired by the structural features and observed activities of HMCEF. Future research could involve computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to understand the structural determinants of HMCEF's interaction with P-selectin and DNA. This knowledge can inform the rational design of new molecules that retain or enhance these activities, or potentially incorporate additional desired functions. Exploring structural modifications of the β-carboline scaffold, which is present in HMCEF and other compounds with diverse biological activities, could lead to the discovery of new multi-functional agents. Theoretical studies could also investigate the optimal linkers or molecular architectures required to combine different pharmacophores into a single molecule while maintaining favorable pharmacokinetic properties. HMCEF's reported formation of nanoparticles github.iowikipedia.org could also inspire theoretical frameworks for designing self-assembling multi-functional nanomaterials.

Q & A

Q. What experimental methodologies are standard for studying HMCEF-DNA interactions, and how do they address reproducibility?

Q. How should researchers design pilot studies to validate HMCEF’s biochemical activity?

Pilot studies should:

  • Define clear objectives (e.g., "Determine HMCEF’s binding mode with DNA").
  • Use controlled variables (e.g., fixed DNA concentration, temperature gradients).
  • Incorporate triplicate measurements to assess data variability.
  • Follow ethical guidelines for handling biological materials .

Advanced Research Questions

Q. How can conflicting data from UV-Vis spectroscopy and viscosity assays be resolved when analyzing HMCEF-DNA binding?

Contradictions often arise from technique-specific limitations:

  • UV-Vis may detect minor groove binding, while viscosity is more sensitive to intercalation .
  • Address discrepancies by:
  • Cross-validating with circular dichroism (CD) or NMR.
  • Applying statistical tools (e.g., error bar analysis) to quantify uncertainty .
  • Re-examining sample purity and experimental conditions .

Q. What frameworks (e.g., FINER, PICO) are optimal for formulating HMCEF-related research questions in drug design?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible lab resources), Interesting (novel intercalation mechanisms), Novel (unexplored HMCEF derivatives), Ethical, and Relevant (therapeutic potential) .
  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (HMCEF dosage), Comparison (existing DNA-targeting drugs), Outcome (binding efficacy) .

Q. How can researchers mitigate bias when interpreting HMCEF’s cytotoxicity data across cell lines?

  • Use blinded analysis to prevent confirmation bias.
  • Apply mixed-methods approaches (e.g., qualitative toxicity scoring + quantitative IC50 calculations) .
  • Disclose limitations (e.g., cell line specificity) in the discussion section .

Methodological Guidance

Q. What strategies ensure robust data collection in HMCEF pharmacokinetic studies?

  • Design surveys/questionnaires to track variables (e.g., metabolic stability, half-life) .
  • Use boolean search strings (e.g., "HMCEF AND pharmacokinetics NOT synthesis") to prioritize relevant literature .
  • Archive raw datasets in repositories like Figshare with DOIs for transparency .

Q. How should contradictory findings in HMCEF research be documented and analyzed?

  • Employ iterative analysis cycles: Code contradictory data, revisit hypotheses, and refine experimental designs .
  • Use tools like PRISMA flowcharts to map evidence synthesis processes .
  • Discuss contradictions as opportunities for future research (e.g., "Divergent results suggest context-dependent binding modes") .

Ethical and Reporting Standards

Q. What ethical considerations apply to HMCEF studies involving human-derived cell lines?

  • Obtain institutional review board (IRB) approval for human tissue use.
  • Include informed consent forms detailing risks/benefits in appendices .
  • Adhere to the Beilstein Journal’s guidelines for reporting experimental details .

Q. How can researchers avoid redundancy in HMCEF literature reviews?

  • Use academic databases (Google Scholar, ERIC) with exclusion filters (e.g., "NOT industrial production") .
  • Apply citation chaining to identify seminal papers and gaps .
  • Prioritize peer-reviewed journals over preprint platforms .

Data Presentation

Q. What are best practices for visualizing HMCEF’s dose-response relationships?

  • Use scatter plots with trendlines for IC50 values.
  • Annotate figures with statistical significance (e.g., *p < 0.05).
  • Provide raw data in supplementary materials .

Retrosynthesis Analysis

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